molecular formula C14H23NO2 B3369688 1,1'-(3,5-Xylylimino)dipropan-2-ol CAS No. 24355-93-9

1,1'-(3,5-Xylylimino)dipropan-2-ol

Cat. No.: B3369688
CAS No.: 24355-93-9
M. Wt: 237.34 g/mol
InChI Key: PARPOEDUBHSEJZ-UHFFFAOYSA-N
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Description

1,1’-(3,5-Xylylimino)dipropan-2-ol is an organic compound with the molecular formula C14H23NO2. It is also known by its IUPAC name, 1,1’-[(3,5-dimethylphenyl)imino]dipropan-2-ol. This compound is characterized by the presence of a xylylimino group attached to a dipropan-2-ol backbone. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(3,5-Xylylimino)dipropan-2-ol typically involves the reaction of 3,5-dimethylbenzaldehyde with 2-amino-2-methyl-1-propanol under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of 1,1’-(3,5-Xylylimino)dipropan-2-ol follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity of the final product. The reaction conditions, such as temperature and pressure, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1’-(3,5-Xylylimino)dipropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted imines or alcohols.

Scientific Research Applications

1,1’-(3,5-Xylylimino)dipropan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 1,1’-(3,5-Xylylimino)dipropan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets. The pathways involved in its mechanism of action include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,1’-(4-Methylphenyl)imino]dipropan-2-ol: Similar structure but with a different substitution pattern on the phenyl ring.

    1,1’-(3,4-Dimethylphenyl)imino]dipropan-2-ol: Another similar compound with different methyl group positions.

Uniqueness

1,1’-(3,5-Xylylimino)dipropan-2-ol is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes.

Properties

IUPAC Name

1-[N-(2-hydroxypropyl)-3,5-dimethylanilino]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-10-5-11(2)7-14(6-10)15(8-12(3)16)9-13(4)17/h5-7,12-13,16-17H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARPOEDUBHSEJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N(CC(C)O)CC(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00947209
Record name 1,1'-[(3,5-Dimethylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24355-93-9
Record name 1,1′-[(3,5-Dimethylphenyl)imino]bis[2-propanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24355-93-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1'-(3,5-Xylylimino)dipropan-2-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024355939
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,1'-[(3,5-Dimethylphenyl)azanediyl]di(propan-2-ol)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00947209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1'-(3,5-xylylimino)dipropan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.979
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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